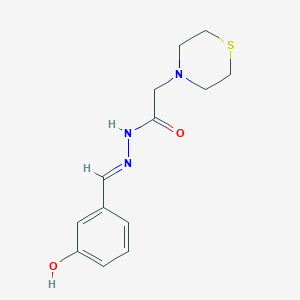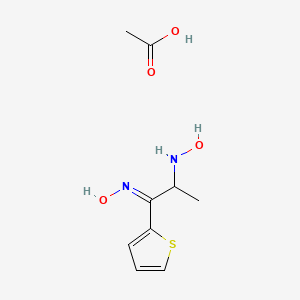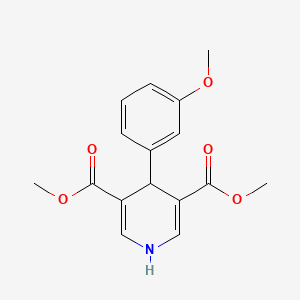![molecular formula C17H17N5O2S2 B5517108 2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517108.png)
2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound falls within the category of heterocyclic compounds, featuring a complex structure that includes triazole and thiazole rings. These structures are significant in medicinal chemistry due to their diverse pharmacological activities. However, the focus here will be strictly on the chemical aspects, such as synthesis, structural analysis, and chemical properties, excluding pharmacological applications.
Synthesis Analysis
The synthesis of compounds related to the specified structure often involves multi-step reactions that include the formation of triazole and thiazole rings. For instance, Raj and Narayana (2006) described a one-step synthesis of related triazole-thiazole derivatives, emphasizing a methodology that could potentially be adapted for the synthesis of the compound of interest (Raj & Narayana, 2006).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Synthesis and Anticancer Activity : Eugenol derivatives, closely related to the queried compound, have shown significant anticancer activity against breast cancer cells. One such compound exhibited cytotoxicity with an IC50 comparable to Doxorubicin against MDA-MB-231 and MCF-7 cells, indicating potential as anticancer leads (Alam, 2022).
Anticonvulsant Activity
- Evaluation of Anticonvulsant Activity : A derivative with a similar chemical structure has been synthesized and shown promising anticonvulsant activity, recommended for further studies in this area (Raj & Narayana, 2006).
COX Inhibitory Activity
- COX Inhibitory Activity Investigation : Derivatives of 1,2,4-triazine, which are structurally similar, have demonstrated strong inhibitory activity on the COX-2 enzyme. This suggests potential use in treatments involving COX-2 inhibition (Ertas et al., 2022).
Central Nervous System Penetrability
- In Vitro Binding Profile and CNS Penetrability : A structurally related compound has shown effective penetration of the blood-brain barrier, suggesting potential for central nervous system applications (Rosen et al., 1990).
Adenosine A3 Receptor Antagonism
- Human Adenosine A3 Receptor Antagonism : Compounds with a methoxyphenyl group in the phenyl ring, like the one , have been identified as potent antagonists for human adenosine A3 receptors, which could be relevant in various therapeutic contexts (Jung et al., 2004).
Antiproliferative Activity
- Evaluation of Antiproliferative Activity : Derivatives of thiazole and triazole, closely related to the queried compound, have been evaluated for antiproliferative activity. One such derivative exhibited promising activity, indicating potential for cancer treatment applications (Narayana et al., 2010).
Antimicrobial Activities
- Synthesis and Antimicrobial Properties : Triazole derivatives, structurally similar to the queried compound, have shown potential in antimicrobial applications, particularly in combating fungal infections (Fedotov et al., 2022).
Anti-Bacterial and Anti-Fungal Activities
- Anti-Bacterial and Anti-Fungal Screening : Similar thiazole derivatives have been synthesized and shown significant anti-bacterial and anti-fungal activities, suggesting potential for use in antimicrobial treatments (Bharti et al., 2010).
Eigenschaften
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S2/c1-3-9-22-15(12-6-4-5-7-13(12)24-2)20-21-17(22)26-11-14(23)19-16-18-8-10-25-16/h3-8,10H,1,9,11H2,2H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDMFGYJQRAMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2CC=C)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5517025.png)
![N'-[(5-methyl-2-furyl)methylene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5517031.png)
![2-(2-methylphenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5517041.png)
![1-(cyclobutylcarbonyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4-diazepane](/img/structure/B5517042.png)
![N'-(2-methylbenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5517046.png)

![5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5517056.png)

![methyl 2-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5517085.png)
![3-{[rac-(1S,5R)-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B5517097.png)

![9-hydroxy-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5517107.png)
![7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5517115.png)
![N-[3-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B5517123.png)